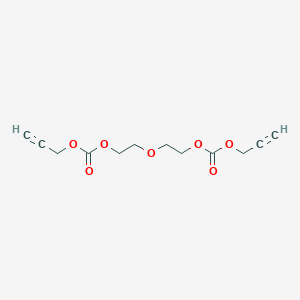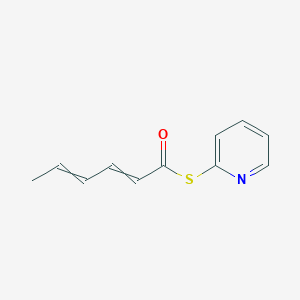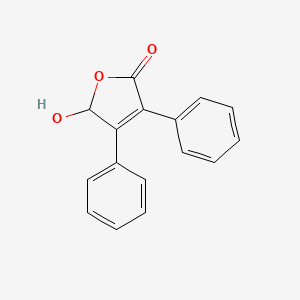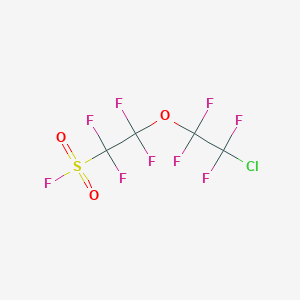
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups, a nitrophenyl group, and a phenyl group attached to the pyrrole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method is the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with an appropriate amine, such as methylamine, under acidic conditions to yield the desired pyrrole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium or platinum catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
科学的研究の応用
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole exerts its effects is primarily through its interaction with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer activities.
類似化合物との比較
2,5-Dimethyl-1H-pyrrole: Lacks the nitrophenyl and phenyl groups, resulting in different chemical properties and reactivity.
4-Nitrophenyl-1H-pyrrole: Lacks the dimethyl and phenyl groups, affecting its biological activity and applications.
5-Phenyl-1H-pyrrole: Lacks the nitrophenyl and dimethyl groups, leading to different chemical behavior.
Uniqueness: 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups on the pyrrole ring allows for a wide range of chemical transformations and applications.
特性
CAS番号 |
73935-69-0 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
3,4-dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-12-13(2)18(15-8-10-16(11-9-15)20(21)22)19-17(12)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
InChIキー |
AJUFUQGCNZEUGL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





acetonitrile](/img/structure/B14450252.png)






![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
